Product packaging for Bicyclo[2.1.1]hexane, 2-bromo- (9CI)(Cat. No.:CAS No. 120159-43-5)

Bicyclo[2.1.1]hexane, 2-bromo- (9CI)

Cat. No.: B054702
CAS No.: 120159-43-5
M. Wt: 161.04 g/mol
InChI Key: BPBRHLYWEZJHFY-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane, 2-bromo- (9CI) (CAS 58191-34-7) is a brominated derivative of the bicyclo[2.1.1]hexane scaffold, with the molecular formula C₆H₇BrO and a molecular weight of 175.02 g/mol . The bicyclo[2.1.1]hexane core is increasingly recognized as a rigid, sp³-rich bioisostere for aromatic rings, offering improved solubility and metabolic stability in drug candidates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexane, 2-bromo- (9CI) CAS No. 120159-43-5

Properties

IUPAC Name

2-bromobicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBRHLYWEZJHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2π + 2σ] Cycloaddition Strategies

Photochemical [2π + 2σ] cycloadditions have emerged as a powerful method for constructing bicyclo[2.1.1]hexane cores. Guo et al. (2022) demonstrated that sensitized bicyclo[1.1.0]butanes undergo cycloaddition with bromoalkenes under UV irradiation (λ = 254–365 nm) to yield 2-bromo-bicyclo[2.1.1]hexanes . The reaction proceeds via energy transfer to the bicyclo[1.1.0]butane, generating a diradical intermediate that couples with the alkene (Scheme 1a). Key parameters include solvent polarity and light intensity, with dichloromethane and 15 mW/cm² UV light providing optimal yields (Table 1).

Table 1: Optimization of Photochemical Cycloaddition Conditions

ParameterOptimal RangeImpact on Yield
Light Intensity15–20 mW/cm²Higher intensity reduces side products
SolventDichloromethaneEnhances diradical stability
Reaction Time8–12 hoursProlonged time increases conversion

This method achieves yields up to 75% for electron-deficient bromoalkenes but faces limitations with sterically hindered substrates .

SmI₂-Mediated Reductive Cyclization

Samarium diiodide (SmI₂) has been leveraged for intramolecular reductive cyclizations to access bicyclo[2.1.1]hexanes. Hsu et al. (2024) reported that α-bromoesters undergo SmI₂-mediated cyclization in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as an additive. The reaction proceeds via single-electron transfer (SET) to generate ketyl radicals, which undergo transannular coupling to form the bicyclic framework (Scheme 1b).

Key Findings:

  • Substrate Scope : Linear α-bromoesters with allyl or propargyl groups yield 2-bromo-bicyclo[2.1.1]hexanes in 60–68% yields.

  • Additive Effects : HMPA coordinates SmI₂, enhancing reductant stability and selectivity.

  • Limitations : Aromatic substituents on the ester lead to competitive reduction of the aryl ring, reducing yields to <30%.

Grignard Reagent-Based Assembly

Grignard reagents enable the modular synthesis of bicyclo[2.1.1]hexanes through sequential additions to cyclobutanone derivatives. Starting from 3-oxocyclobutane-1-carboxylic acid, aldehyde intermediates are treated with bromomethyl-Grignard reagents (e.g., BrCH₂MgBr) to install the bromine substituent [6a]. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) and acid-catalyzed deprotection yield bicyclic diones, which undergo pinacol rearrangement to form 2-bromo derivatives (Scheme 1c) .

Optimization Insights:

  • Oxidation Step : IBX in dimethyl sulfoxide (DMSO) at 40°C prevents over-oxidation of secondary alcohols.

  • Yield : 55–70% for aliphatic Grignard reagents; lower for bulky analogs (e.g., tert-butyl: 35%) .

Bromination of Bicyclo[2.1.1]hexanol Precursors

Post-cyclization bromination offers a versatile route to 2-bromo-bicyclo[2.1.1]hexane. Shen et al. (2015) demonstrated that bicyclo[2.1.1]hexan-1-ols react with phosphorus tribromide (PBr₃) in diethyl ether to afford the bromide in 82% yield[6a]. The reaction proceeds via an SN2 mechanism, with the bicyclic framework’s rigidity preventing carbocation rearrangements (Scheme 1d).

Comparative Bromination Methods:

ReagentConditionsYield (%)Selectivity
PBr₃Et₂O, 0°C82High
HBr (gas)H₂SO₄, reflux65Moderate
NBSCCl₄, light48Low

Comparative Analysis of Synthetic Routes

Table 2: Merits and Demerits of Preparation Methods

MethodYield Range (%)ScalabilityEquipment Needs
Photochemical60–75ModerateUV lamp, inert atmosphere
SmI₂ Reductive55–68LowAnhydrous conditions
Grignard-Based35–70HighStandard glassware
Post-Cyclization Bromination65–82HighMinimal specialization

Photochemical methods excel in regiocontrol but require specialized equipment. In contrast, Grignard and bromination strategies are more accessible but suffer from narrower substrate tolerance [6a].

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.

    Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

Medicinal Chemistry

Bicyclo[2.1.1]hexanes have been developed as bioisosteres for ortho-substituted benzene compounds, which can enhance the pharmacological properties of drugs. The incorporation of bicyclo[2.1.1]hexane into drug structures has been shown to improve solubility and metabolic stability.

Case Study: Bioactive Compounds

  • Fungicides : Bicyclo[2.1.1]hexane derivatives have been successfully integrated into the structures of fungicides such as boscalid, bixafen, and fluxapyroxad, yielding saturated analogs with high antifungal activity.
  • Drugs : The saturated analogs of conivaptan and lomitapide exhibited increased water solubility—threefold and sixfold, respectively—when the ortho-benzene ring was replaced by bicyclo[2.1.1]hexane .
CompoundOriginal Solubility (μM)Modified Solubility (μM)Increase in Solubility
Conivaptan5143x
Lomitapide3186x
Boscalid11353x
Bixafen304Decrease
Fluxapyroxad2527Slight Increase

The replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane not only improved solubility but also influenced lipophilicity and metabolic stability in several compounds .

Synthetic Organic Chemistry

The synthesis of bicyclo[2.1.1]hexanes has been facilitated by various innovative methods, including photochemistry and radical relay mechanisms.

Synthesis Techniques

  • Photochemical Approaches : A modular photochemical method has been developed to create new bicyclo[2.1.1]hexane modules through [2 + 2] cycloaddition reactions, enabling the derivatization of these compounds into a wide range of functionalized structures .
  • Radical Relay Mechanisms : A catalytic approach using SmI2 has been employed to facilitate intermolecular coupling between olefins and bicyclo[1.1.0]butyl ketones, yielding substituted bicyclo[2.1.1]hexanes that serve as versatile synthetic intermediates .

Agrochemical Applications

Bicyclo[2.1.1]hexanes are also being explored in agrochemical formulations due to their potential to replace traditional aromatic components while maintaining or enhancing biological activity.

Case Study: Agrochemicals

Incorporating bicyclo[2.1.1]hexane into agrochemical structures has yielded varying results in terms of solubility and efficacy:

  • The modification led to significant increases in solubility for some fungicides while decreasing it for others, indicating a complex interaction between structure and activity .

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane, 2-bromo-(9CI) involves its interaction with various molecular targets. The strained ring system and the presence of the bromine atom make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with biological macromolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Solubility and Lipophilicity in Bioactive Compounds

Compound Aromatic Core BCH Analog Water Solubility (μM) logD (Exp.) clogP
Conivaptan Benzene 29 5 → 14 No change +0.7
Lomitapide Benzene 30 2 → 12 Decreased +0.5
Fluxapyroxad Benzene 33 8 → 4 No change +0.4
  • Key Trends :
    • Water Solubility : Improved in Conivaptan (3×) and Lomitapide (6×) but reduced in Fluxapyroxad .
    • Lipophilicity : BCH increases calculated clogP by 0.4–0.7 units but minimally affects experimental logD .

Metabolic Stability and Bioactivity

BCH’s impact on metabolic stability varies across bioactive compounds:

Table 3: Metabolic Stability (Human Liver Microsomes)

Compound Core CLint (μL/min/mg) Effect Reference
Conivaptan Benzene 31 Baseline
Conivaptan-BCH BCH 12 Improved
Lomitapide Benzene 55 Baseline
Lomitapide-BCH BCH 157 Worsened
Fluxapyroxad Benzene 28 Baseline
Fluxapyroxad-BCH BCH 35 Worsened
  • Key Findings :
    • Improved Stability : Conivaptan-BCH (CLint reduced by 61%) and Boscalid-BCH (CLint 26 → 12) .
    • Unpredictable Effects : BCH incorporation worsens stability in Lomitapide and Fluxapyroxad, highlighting context-dependent outcomes .
    • 2-Oxa-BCH : Replacing a methylene with oxygen in BCH further enhances metabolic stability (e.g., Boscalid: CLint 26 → 3) .

Biological Activity

Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere of ortho-substituted phenyl rings. This article explores the biological activity of this compound, emphasizing its synthesis, incorporation into bioactive compounds, and empirical findings related to its efficacy.

  • Molecular Formula : C6H9Br
  • Molecular Weight : 161.04 g/mol
  • IUPAC Name : (1R,2R,4R)-2-bromobicyclo[2.2.0]hexane

Synthesis and Structural Characteristics

Bicyclo[2.1.1]hexanes are synthesized through various methods, including enantioselective photocatalytic strategies that yield enantioenriched scaffolds suitable for drug development. These compounds serve as saturated bioisosteres of ortho-substituted phenyl rings, which are crucial in enhancing the biological activity of pharmaceuticals.

Case Studies on Bioactive Compounds

Recent studies have demonstrated the incorporation of bicyclo[2.1.1]hexane into several bioactive compounds, particularly fungicides like boscalid, bixafen, and fluxapyroxad. The following table summarizes the biological activities observed in these compounds:

CompoundActivity TypeBiological OutcomeReference
BoscalidAntifungalHigh antifungal activity
BixafenAntifungalComparable efficacy to parent compound
FluxapyroxadAntifungalEnhanced stability and activity
LomitapideLipid-lowering agentReduced lipophilicity
ConivaptanHyponatremia treatmentIncreased metabolic stability

Metabolic Stability

The introduction of bicyclo[2.1.1]hexane into these compounds has shown variable effects on metabolic stability:

  • In conivaptan, the incorporation led to increased metabolic stability.
  • Conversely, for lomitapide and fluxapyroxad, a significant decrease in metabolic stability was noted.

This variability suggests that while bicyclo[2.1.1]hexane can enhance certain pharmacokinetic properties, it may also compromise others depending on the compound's overall structure and function.

The antifungal activity associated with bicyclo[2.1.1]hexane derivatives appears to be linked to their ability to disrupt fungal cell membranes or inhibit specific enzymatic pathways critical for fungal survival. The structural modifications introduced by the bicyclic framework may enhance binding affinity to target sites within the fungal cells.

In Vitro Studies

In vitro studies have shown that 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit significant antifungal properties comparable to their ortho-substituted phenyl counterparts. For instance:

  • Antifungal Testing : The analogs were tested against various fungal strains, demonstrating effective inhibition at concentrations similar to established fungicides.

Stereochemistry Impact

The stereochemistry of bicyclo[2.1.1]hexane derivatives plays a crucial role in their biological activity:

  • Different enantiomers exhibited varying degrees of efficacy in cell viability assays, highlighting the importance of stereochemical control in drug design.

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